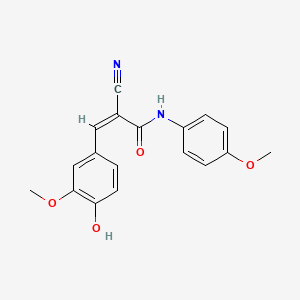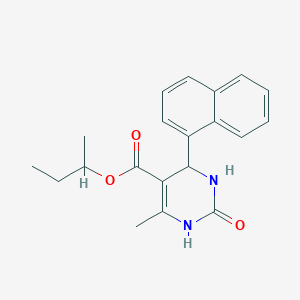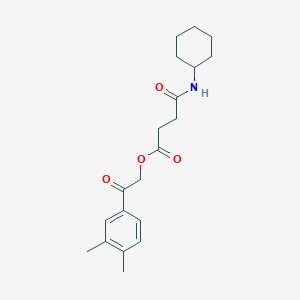
3,5-ditert-butyl-N-cyclohexyl-4-hydroxybenzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-ditert-butyl-N-cyclohexyl-4-hydroxybenzenecarbothioamide is an organic compound that belongs to the class of phenolic thioamides This compound is characterized by the presence of bulky tert-butyl groups at the 3 and 5 positions, a cyclohexyl group attached to the nitrogen atom, and a hydroxyl group at the 4 position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-ditert-butyl-N-cyclohexyl-4-hydroxybenzenecarbothioamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-ditert-butyl-4-hydroxybenzaldehyde and cyclohexylamine.
Formation of Thioamide: The aldehyde group of 3,5-ditert-butyl-4-hydroxybenzaldehyde is converted to a thioamide group using a suitable thionating agent such as Lawesson’s reagent or phosphorus pentasulfide.
Amidation: The resulting thioamide is then reacted with cyclohexylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3,5-ditert-butyl-N-cyclohexyl-4-hydroxybenzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The thioamide group can be reduced to an amine.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenolic thioamides.
Scientific Research Applications
3,5-ditert-butyl-N-cyclohexyl-4-hydroxybenzenecarbothioamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of the phenolic hydroxyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-ditert-butyl-N-cyclohexyl-4-hydroxybenzenecarbothioamide involves:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, affecting various biochemical pathways.
Cellular Pathways: It may modulate cellular signaling pathways involved in inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3,5-ditert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
3,5-ditert-butyl-4-hydroxybenzoic acid: Another phenolic compound with similar antioxidant properties.
2,6-ditert-butyl-4-methylphenol: Known for its antioxidant activity.
Uniqueness
3,5-ditert-butyl-N-cyclohexyl-4-hydroxybenzenecarbothioamide is unique due to the presence of the thioamide group and the cyclohexyl substituent, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3,5-ditert-butyl-N-cyclohexyl-4-hydroxybenzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NOS/c1-20(2,3)16-12-14(13-17(18(16)23)21(4,5)6)19(24)22-15-10-8-7-9-11-15/h12-13,15,23H,7-11H2,1-6H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFHBGQTQVLWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(allyloxy)-3-bromophenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5070494.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5070506.png)
![3-[3-(3-bromophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070507.png)
![5-[(3-Prop-2-ynoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5070515.png)



![2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-NITROPHENYL)ACETAMIDE](/img/structure/B5070555.png)
![2-chloro-4,5-difluoro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5070559.png)

![2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5070569.png)
![(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]furan-2-one](/img/structure/B5070581.png)
![4-(4-fluorophenyl)-1-[(4-methoxy-3-methylphenyl)methyl]-3,6-dihydro-2H-pyridine](/img/structure/B5070589.png)
